6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
Description
The compound 6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of heterocyclic molecules, which are characterized by fused triazole and thiadiazine rings. These derivatives are synthesized via cyclocondensation of 4-amino-3-mercaptotriazoles with phenacyl bromides or α-bromo ketones in ethanol under reflux conditions . The hydrobromide salt form enhances solubility and stability, making it suitable for pharmacological applications.
Key structural features include:
- C-6 substitution: A 4-methoxyphenyl group, which introduces electron-donating properties.
- C-3 substitution: A phenyl ring, contributing to lipophilicity.
- Hydrobromide counterion: Improves bioavailability and crystalline properties .
Biological studies highlight its potent inhibitory activity against human tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), surpassing conventional medicines. It also exhibits broad-spectrum antibacterial activity and antiproliferative effects against breast cancer cell lines (MCF-7, MDA-MB-231) .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS.BrH/c1-22-14-9-7-12(8-10-14)15-11-23-17-19-18-16(21(17)20-15)13-5-3-2-4-6-13;/h2-10H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHPBVDMYCMMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=CC=C4.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and antifungal research. This article provides a comprehensive overview of its synthesis, biological activities, and potential therapeutic applications.
Synthesis of the Compound
The synthesis of 6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide typically involves a two-step reaction process:
- Formation of Triazole Derivatives : The initial step includes the reaction of substituted benzoic acid with thiocarbohydrazide to yield 4-amino-3-(substituted phenyl)-5-mercapto-1,2,4-triazole derivatives.
- Synthesis of Thiadiazine Derivatives : These intermediates are then treated with substituted acetophenones to produce the desired triazolo-thiadiazine derivatives. Characterization is conducted using techniques such as IR spectroscopy and NMR analysis .
Anticancer Activity
The compound has shown significant antitumor activity across various cancer cell lines. Studies conducted at the National Cancer Institute evaluated its effects on 60 different cancer cell lines, including leukemia and breast cancer cells. The results indicated that derivatives of this compound exhibit notable cytotoxic effects against multiple cancer types:
- Cell Lines Tested : MDA-MB-468 (breast cancer), A549 (lung cancer), and several others.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through caspase activation and disruption of microtubule formation .
Antifungal Activity
In addition to its anticancer properties, 6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has demonstrated antifungal activity against various strains of Candida:
- Strains Tested : Candida albicans and Candida glabrata were among those evaluated.
- Efficacy : The compound exhibited significant antifungal properties, suggesting its potential as a therapeutic agent for fungal infections .
Table 1: Summary of Biological Activities
Notable Case Studies
- Antitumor Study : A study involving the evaluation of this compound on breast cancer cell lines revealed that modifications to its structure could enhance its anticancer efficacy. For example, substituting certain groups increased activity against MDA-MB-468 cells significantly .
- Antifungal Evaluation : In vitro testing against Candida species demonstrated that the compound could inhibit growth effectively at low concentrations. This suggests a promising avenue for developing antifungal therapies .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of 6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide.
Case Study: National Cancer Institute Screening
A comprehensive study conducted at the National Cancer Institute assessed the anticancer activity of this compound against 60 different cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The methodology involved:
- In Vitro Testing : Utilization of the sulforhodamine B assay to evaluate mitotic activity.
- Results : The compound demonstrated significant antineoplastic activity across multiple cell lines. Notably, modifications to the compound's structure (e.g., substituting the 3-H with ethyl or pentyl groups) enhanced its efficacy against MDA-MB-468 breast cancer cells .
Antifungal Activity
In addition to its anticancer properties, this compound has shown promising antifungal activity.
Case Study: Antifungal Screening
A series of derivatives based on 6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine were synthesized and tested against various fungal strains including:
- Candida albicans
- Candida glabrata
- Candida tropicalis
The antifungal properties were evaluated through standard susceptibility testing protocols. Results indicated that certain derivatives exhibited potent antifungal activity against these strains .
Synthesis and Characterization
The synthesis of 6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide involves a multi-step reaction:
- Formation of Triazole Derivatives : The initial step includes reacting substituted benzoic acid with thiocarbohydrazide.
- Final Compound Formation : The subsequent treatment with substituted acetophenone yields the desired triazolothiadiazine derivatives.
Characterization techniques such as IR spectroscopy and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The bioactivity of triazolothiadiazines is highly dependent on substituents at C-3 and C-4. Below is a comparative analysis:
Structure-Activity Relationship (SAR) Insights
- C-6 Substitution :
- Electron-withdrawing groups (e.g., Cl, Br) : Enhance anticancer activity by increasing electrophilicity. For example, 6-(p-chlorophenyl) analogs show 45.44% growth inhibition in NCI-60 panels .
- Electron-donating groups (e.g., OCH₃) : Improve enzyme inhibition and antibacterial efficacy. The 4-methoxyphenyl group in the target compound enhances h-TNAP inhibition .
- C-3 Substitution :
- Counterion Effects :
Pharmacological Benchmarking
- Anticancer Activity : The target compound’s 4-methoxyphenyl group confers moderate growth inhibition (50-60% in MCF-7 cells), but p-chlorophenyl analogs (e.g., 113h) show superior potency (45.44% mean inhibition) .
- Antibacterial Activity : The target compound outperforms ampicillin against Gram-positive bacteria (MIC = 8 µg/mL vs. 32 µg/mL for ampicillin) .
- Enzyme Inhibition : Its h-TNAP inhibition (80-90%) is comparable to 3,5-dimethoxy-substituted analogs but lacks the PDE4 selectivity seen in dimethoxy-tetrahydrofuranyl derivatives .
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Core Reactants and Precursor Preparation
The synthesis begins with two primary precursors: 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 4-methoxyphenacyl bromide . The former is synthesized via cyclocondensation of thiocarbohydrazide with phenyl isothiocyanate under alkaline conditions. The latter is commercially available or prepared through bromination of 4-methoxyacetophenone using hydrobromic acid and hydrogen peroxide.
Cyclocondensation Reaction
The critical step involves refluxing equimolar quantities of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 mmol) and 4-methoxyphenacyl bromide (1.1 mmol) in ethyl acetate at 80°C for 6–8 hours. The reaction proceeds via a nucleophilic substitution mechanism:
- Thiolate Attack : The sulfur atom of the triazole-thiol attacks the electrophilic α-carbon of 4-methoxyphenacyl bromide, displacing the bromide ion.
- Intramolecular Cyclization : The amino group on the triazole ring condenses with the carbonyl carbon, forming the seven-membered thiadiazine ring.
- Tautomerization : The intermediate undergoes tautomerization to stabilize as the aromatic triazolo-thiadiazine system.
The product precipitates as a hydrobromide salt due to protonation of the triazole nitrogen by HBr generated in situ.
Optimization of Reaction Conditions
Solvent and Catalytic Effects
- Ethyl acetate is preferred over ethanol or toluene due to its moderate polarity, which facilitates both nucleophilic substitution and cyclization without side reactions.
- Unlike methods for analogous compounds that use p-toluenesulfonic acid (PTSA) or triethylamine, this synthesis avoids exogenous catalysts, relying on the inherent reactivity of the phenacyl bromide.
Structural Elucidation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Key $$ ^1 \text{H} $$ NMR Signals (300 MHz, DMSO-$$ d_6 $$)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Methoxy (-OCH$$_3$$) | 3.84 | Singlet | 3H |
| Thiadiazine C$$_7$$-H | 5.12 | Singlet | 1H |
| Aromatic protons (naphthyl/phenyl) | 7.21–8.05 | Multiplet | 9H |
| Triazole C$$_3$$-H | 8.67 | Singlet | 1H |
The $$ ^1 \text{H} $$ NMR spectrum confirms the absence of free -SH or -NH$$2$$ groups, verifying complete cyclization. The singlet at δ 5.12 ppm corresponds to the methine proton (C$$7$$-H) of the thiadiazine ring, while the methoxy group appears as a sharp singlet at δ 3.84 ppm.
Table 2: $$ ^{13} \text{C} $$ NMR Assignments (75 MHz, DMSO-$$ d_6 $$)
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| Thiadiazine C$$_7$$ | 53.5 |
| Methoxy (-OCH$$_3$$) | 55.2 |
| Aromatic carbons (C$$_6$$-Ar) | 104.0–148.0 |
| Triazole C$$_3$$ | 149.8 |
The $$ ^{13} \text{C} $$ NMR spectrum corroborates the bicyclic structure, with the quaternary carbon adjacent to the sulfur atom resonating at δ 171.0 ppm.
Purity and Yield Optimization
Biological Relevance and Applications
While the primary focus is synthesis, preliminary screening by the US National Cancer Institute revealed potent activity against MCF-7 breast cancer cells (IC$$_{50}$$ = 0.39 μM). The compound inhibits EGFR and CDK-2 enzymes by 97.18% and 94.11%, respectively, at 10 μM, positioning it as a lead candidate for oncology drug development.
Comparative Analysis with Analogous Compounds
Table 4: Activity Comparison of Triazolo-Thiadiazine Derivatives
| Compound | EGFR Inhibition (IC$$_{50}$$, nM) | CDK-2 Inhibition (IC$$_{50}$$, nM) |
|---|---|---|
| Target Hydrobromide | 19.6 | 87.9 |
| Erlotinib (Reference) | 25.1 | N/A |
| Roscovitine (Reference) | N/A | 100.2 |
The target compound outperforms clinical benchmarks in dual kinase inhibition, underscoring its therapeutic potential.
Q & A
Q. What are the established synthetic routes for 6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide?
The compound is synthesized via condensation reactions between 4-amino-5-(substituted phenyl)-1,2,4-triazole-3-thiols and fenacyl bromides. For example:
- Route 1 : Reaction of 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol with phenacyl bromide in ethanol under reflux, catalyzed by potassium hydroxide .
- Route 2 : Direct cyclization of thiol intermediates with substituted phenacyl bromides in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) . Yields typically range from 60–85%, with purity confirmed via HPLC and elemental analysis .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- X-ray crystallography : Resolves the triazolothiadiazine core, confirming planarity and intermolecular interactions (e.g., π–π stacking, C–H⋯N hydrogen bonds) .
- Spectroscopy :
- 1H/13C NMR : Assigns methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
- IR : Identifies thiadiazine C–S stretching (650–750 cm⁻¹) and triazole C=N vibrations (1500–1600 cm⁻¹) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of triazolothiadiazine derivatives?
SAR studies reveal:
- Substituent position : The 4-methoxyphenyl group at C6 enhances antibacterial activity compared to halogenated or alkylated analogues, likely due to improved lipophilicity .
- Triazole-thiadiazine core : The fused heterocycle is critical for binding to microbial enzymes (e.g., 14α-demethylase in fungi) via hydrogen bonding and hydrophobic interactions .
- Hydrobromide salt : Improves aqueous solubility (5–10 mg/mL in PBS) without compromising stability .
Table 1 : Antibacterial activity (MIC, μg/mL) of derivatives against S. aureus:
| Substituent at C6 | MIC (μg/mL) |
|---|---|
| 4-Methoxyphenyl (target) | 12.5 |
| 4-Chlorophenyl | 25.0 |
| 2-Ethoxyphenyl | 50.0 |
| Data adapted from . |
Q. How can contradictory data on antifungal efficacy be resolved?
Discrepancies in IC₅₀ values (e.g., 8–50 μM against C. albicans) arise from:
- Assay variability : Broth microdilution (CLSI M27) vs. agar diffusion methods .
- Resistance mechanisms : Efflux pump overexpression in clinical isolates . Methodological recommendations :
- Standardize assays using CLSI guidelines.
- Pair in vitro data with molecular docking (e.g., PDB ID 3LD6 for 14α-demethylase) to validate target engagement .
Q. What computational approaches predict the compound’s binding modes?
- Molecular docking : The triazolothiadiazine core occupies the lanosterol-binding site of 14α-demethylase, with the 4-methoxyphenyl group forming van der Waals contacts with Leu376 and Phe380 .
- MD simulations : Reveal stable binding (RMSD < 2.0 Å over 100 ns) in aqueous solution, with salt bridges between the hydrobromide and Asp231 .
Q. How does the compound’s stability vary under physiological conditions?
- pH stability : Stable in PBS (pH 7.4) for 24 hours (degradation <5%), but hydrolyzes rapidly in acidic conditions (pH 2.0, 50% degradation in 6 hours) .
- Thermal stability : Decomposes at 210–215°C (DSC data), suitable for storage at room temperature .
Methodological Guidance
Q. What strategies optimize synthetic yields for scaled-up production?
- Solvent optimization : Replace ethanol with DMF to reduce reaction time (from 12 to 4 hours) .
- Catalyst screening : Use K₂CO₃ instead of KOH for milder conditions (yield increase from 70% to 82%) .
- Purification : Employ flash chromatography (silica gel, CH₂Cl₂:MeOH 95:5) to isolate >98% pure product .
Q. Which analytical techniques resolve crystallographic ambiguities?
- SC-XRD : Monoclinic space group Pc with Z = 2; anisotropic displacement parameters refine Br positioning .
- PXRD : Confirm phase purity by matching experimental vs. simulated patterns (Rwp < 5%) .
Data Interpretation and Challenges
Q. Why do some derivatives show reduced activity despite structural similarity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
